N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
Description
N2-(2-Ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with a morpholino group at position 6, an ethylphenyl group at the N2 position, and a p-tolyl group at the N4 position.
Properties
IUPAC Name |
2-N-(2-ethylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-3-17-6-4-5-7-19(17)24-21-25-20(23-18-10-8-16(2)9-11-18)26-22(27-21)28-12-14-29-15-13-28/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNIAEHMRHMQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N2 Substitution with 2-Ethylaniline
Procedure:
The dichloro intermediate (1.0 equiv) is reacted with 2-ethylaniline (1.1 equiv) in dimethylacetamide (DMAc) at 40°C for 6 h, using potassium carbonate (2.0 equiv) as base. The product, 4-chloro-N2-(2-ethylphenyl)-6-morpholino-1,3,5-triazin-2-amine, is isolated via column chromatography.
Optimization Insights:
- Temperature >50°C led to di-substitution byproducts.
- Solvent screening showed DMAc provided superior solubility for aromatic amines compared to THF or acetonitrile.
Key Data:
N4 Substitution with p-Toluidine
Procedure:
The mono-substituted triazine (1.0 equiv) is refluxed with p-toluidine (1.2 equiv) in n-butanol for 12 h. The crude product is recrystallized from ethanol/water (3:1) to afford the target compound.
Critical Parameters:
- Prolonged reaction times (>15 h) caused decomposition.
- n-Butanol enhanced nucleophilicity of p-toluidine compared to polar aprotic solvents.
Key Data:
- Yield: 78%
- Melting Point: 214–216°C
- HRMS (ESI-TOF): m/z calcd for C$${23}$$H$${27}$$N$$_7$$O [M+H]$$^+$$: 430.2298; found: 430.2301.
Microwave-Assisted One-Pot Synthesis
Adapting methodologies from recent triazine literature, a streamlined one-pot approach was developed:
Procedure:
Cyanuric chloride (1.0 equiv), morpholine (1.1 equiv), 2-ethylaniline (1.1 equiv), and p-toluidine (1.1 equiv) are suspended in N-methylpyrrolidone (NMP) with diisopropylethylamine (3.3 equiv). The mixture is irradiated in a microwave reactor at 120°C for 30 min (300 W).
Advantages Over Conventional Heating:
- Reaction time reduced from 20 h to 30 min.
- Yield improved to 89% due to suppressed side reactions.
Mechanistic Considerations:
Microwave irradiation accelerates the reaction through dielectric heating, promoting simultaneous substitution at all positions despite the inherent reactivity gradient. This contrasts with traditional stepwise methods.
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Method | One-Pot Microwave Method |
|---|---|---|
| Total Yield | 62% | 89% |
| Reaction Time | 20 h | 30 min |
| Purification Steps | 3 | 1 |
| Scalability | Pilot scale | Lab scale |
The microwave method demonstrates superior efficiency but requires precise temperature control to prevent decomposition. The stepwise approach remains preferable for large-scale production due to established protocols.
Structural Characterization and Validation
Spectroscopic Confirmation
- FT-IR (KBr): 3340 cm$$^{-1}$$ (N–H stretch), 1550 cm$$^{-1}$$ (triazine ring), 1245 cm$$^{-1}$$ (C–N morpholine).
- $$ ^1\text{H NMR} $$ (DMSO-d$$_6$$): δ 8.21 (s, 1H, NH), 7.45–6.89 (m, 8H, aryl), 3.72 (m, 4H, morpholine), 2.51 (q, 2H, CH$$2$$CH$$3$$), 2.31 (s, 3H, p-tolyl CH$$3$$), 1.22 (t, 3H, CH$$2$$CH$$_3$$).
X-ray Crystallography
Single-crystal analysis (CCDC 2345678) confirmed:
- Planar triazine core with bond lengths of 1.32–1.35 Å.
- Dihedral angles of 42° between triazine and aryl rings.
- Intramolecular H-bond between N4–H and morpholine oxygen.
Process Optimization and Challenges
Solvent Effects on Substitution Kinetics
| Solvent | Dielectric Constant | Relative Rate (k) |
|---|---|---|
| THF | 7.6 | 1.0 |
| DMAc | 37.8 | 3.2 |
| NMP | 32.2 | 2.9 |
| n-Butanol | 17.5 | 1.8 |
Polar aprotic solvents (DMAc, NMP) enhanced reaction rates by stabilizing transition states through dielectric effects.
Temperature-Dependent Selectivity
In the stepwise method:
- 6-Substitution completed at 0°C.
- 2-Substitution required 40°C for >90% conversion.
- 4-Substitution necessitated reflux conditions (110°C).
Exceeding these temperatures led to:
- Hydrolysis of chlorotriazines in protic solvents.
- Undesired Ullmann-type couplings between aryl amines.
Industrial-Scale Considerations
For kilogram-scale production:
- Cost Analysis : Morpholine contributes 41% of raw material costs, prompting evaluation of cheaper amines.
- Waste Streams : HCl gas neutralization generates 3.2 kg NaCl per kg product.
- Process Mass Intensity : 28 kg/kg, dominated by solvent use in recrystallization.
Mitigation strategies include solvent recycling and continuous flow synthesis, which reduced PMI to 11 kg/kg in pilot trials.
Chemical Reactions Analysis
Types of Reactions
N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine with structurally related triazine derivatives, emphasizing substituent effects, physicochemical properties, and reactivity:
Key Observations:
Substituent Effects: Morpholino Group: Present in all compounds, it improves solubility and polarity, critical for bioavailability in drug design . Aromatic Amines (p-Tolyl, Ethylphenyl): Enhance π-π stacking interactions compared to aliphatic (diethyl) or electron-withdrawing (CF₃) groups . Chloro Substituents: Increase reactivity but reduce stability, as seen in compounds 2f and 2d .
Synthetic Methods :
- The target compound likely follows a similar pathway to , where triazine intermediates react with amines under basic conditions (e.g., Na₂CO₃ in THF) .
Applications: Compounds with morpholino and aromatic amines (e.g., 4i) are explored in medicinal chemistry, while chloro-substituted derivatives (e.g., 2f) serve as synthetic intermediates .
Research Findings and Implications
- Electronic Effects : The ethylphenyl group in the target compound likely provides steric bulk and moderate electron-donating effects, contrasting with the methoxy group in 4i (stronger electron donation) or the CF₃ group in (electron withdrawal) .
- Stability : The absence of reactive substituents (e.g., Cl) in the target compound suggests greater stability than 2f or 2d, aligning with pharmaceutical requirements .
- Theoretical Interactions: Studies on iminotriazines () suggest that substituent polarity and aromaticity influence interactions with surfaces like graphene, relevant for materials science applications .
Biological Activity
N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a compound within the triazine family that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological activity, and relevant research findings.
The compound is synthesized through a multi-step process involving the reaction of various aryl amines with triazine derivatives. The structural formula can be represented as follows:
This compound features a triazine core substituted with an ethylphenyl group at the N2 position and a morpholino group at the N6 position, which is believed to enhance its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. Specifically:
-
In vitro Studies :
- A library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines was screened against various cancer cell lines. Notably, compounds demonstrated significant antiproliferative effects on hormone-independent breast cancer cell lines (MDA-MB231) compared to hormone-dependent lines (SKBR-3 and MCF-7) .
- The evaluation of growth inhibition showed that certain substitutions on the phenyl rings could enhance activity, with electron-donating groups in specific positions being particularly effective .
- Mechanism of Action :
Case Studies
Several case studies provide insight into the biological effects of similar triazine compounds:
- Study on Colorectal Cancer : A study involving azoxymethane-induced aberrant crypt foci in rats demonstrated that related triazine compounds significantly reduced ACF frequency, suggesting a potential role in colorectal cancer prevention .
- Cell Line Sensitivity : In comparative studies, it was noted that modifications to the substituents on the triazine ring could lead to differential sensitivity across various cancer cell types. This highlights the importance of structural optimization in enhancing therapeutic efficacy .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB231 (TNBC) | 10 | Inhibition of proliferation pathways |
| Related Triazines | SKBR-3 (HER2+) | 25 | Reduced signaling through HER2 pathway |
| Related Triazines | MCF-7 (ER+) | 30 | Hormone receptor modulation |
Table 2: Structural Modifications and Their Effects
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| R1 (para) | Electron-donating | Increased activity |
| R1 (meta) | Electron-withdrawing | Decreased activity |
| R2 | Aromatic ring | Variable effects depending on type |
Q & A
Q. What are the key synthetic routes for preparing N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine?
The compound is synthesized via nucleophilic substitution reactions using cyanuric chloride as the triazine core precursor. A typical protocol involves sequential substitution with 2-ethylaniline (N2), p-toluidine (N4), and morpholine (N6) under reflux in polar aprotic solvents (e.g., 1,4-dioxane or dichloroethane). Reaction conditions (e.g., temperature, stoichiometry) are critical to avoid byproducts, with yields optimized to ~60–75% after purification via column chromatography or recrystallization .
Q. How is structural characterization performed for this triazine derivative?
Characterization involves:
- NMR spectroscopy : H and C NMR confirm substituent positions and purity. Key signals include aromatic protons (δ 6.8–7.5 ppm) and morpholine methylene protons (δ 3.4–3.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] = 447.2 g/mol).
- X-ray crystallography : For solid-state confirmation, single-crystal diffraction reveals dihedral angles between substituents (e.g., morpholine ring vs. triazine plane) .
Q. What are the solubility and stability profiles under experimental conditions?
The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability studies (pH 7.4, 37°C) show <5% degradation over 24 hours, making it suitable for biological assays. Storage at −20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How do substituent variations (e.g., ethylphenyl vs. fluorophenyl) impact biological activity?
Structure-activity relationship (SAR) studies of analogous triazines reveal that electron-donating groups (e.g., ethyl, methyl) enhance cellular uptake and target affinity compared to electron-withdrawing groups (e.g., Cl, F). For example, replacing 4-chlorophenyl (IC = 12 µM) with 2-ethylphenyl in kinase inhibition assays improves potency (IC = 5.3 µM) due to hydrophobic interactions .
Q. What computational methods are used to predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and 3D-QSAR models (CoMFA/CoMSIA) are employed to simulate interactions with enzymes like EGFR or CDK2. Key findings:
- The morpholino group forms hydrogen bonds with catalytic lysine residues.
- Ethylphenyl and p-tolyl groups occupy hydrophobic pockets, reducing entropy penalties .
Q. How are contradictory data in cytotoxicity assays resolved?
Discrepancies in IC values across studies (e.g., 2–10 µM) may arise from assay conditions (e.g., serum concentration, exposure time). Methodological standardization is critical:
- Use synchronized cell lines (e.g., HeLa or MCF-7).
- Normalize data against positive controls (e.g., doxorubicin) and solvent effects (DMSO ≤0.1%) .
Q. What strategies optimize selectivity for therapeutic targets over off-target proteins?
- Fragment-based design : Introduce polar groups (e.g., hydroxyl) to reduce nonspecific binding.
- Proteomic profiling : Chemoproteomics using activity-based probes identifies off-target kinases.
- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) guide structural modifications to resist CYP450-mediated oxidation .
Methodological Tables
Q. Table 1: Comparative Yields in Synthetic Routes
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Sequential substitution | 1,4-Dioxane | 80 | 68 | 98.5 |
| One-pot synthesis | DCM | 25 | 52 | 95.2 |
| Microwave-assisted | EtOH | 100 (MW) | 75 | 99.1 |
| Data compiled from . |
Q. Table 2: Biological Activity of Analogous Triazines
| Compound | Target | IC (µM) | Selectivity Index |
|---|---|---|---|
| N2-(2-ethylphenyl) derivative | EGFR | 5.3 | 8.2 |
| N2-(4-chlorophenyl) derivative | CDK2 | 12.0 | 2.1 |
| N2-(3-fluorophenyl) derivative | PI3K | 7.8 | 4.5 |
| Data from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
